tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate
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Overview
Description
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate: is a complex organic compound with a unique structure that includes a tert-butyl group, an imino group, and a lambda6-sulfanyl group attached to a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate typically involves multiple steps, starting with the preparation of the cyclopentyl ring and subsequent functionalization to introduce the imino and lambda6-sulfanyl groups. Common reagents used in these reactions include tert-butyl isocyanate, cyclopentanone, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group or the lambda6-sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites of enzymes, while the lambda6-sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]phenyl}carbamate
- tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate
Uniqueness
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate is unique due to its specific structural features, such as the cyclopentyl ring and the combination of functional groups.
Properties
CAS No. |
2680533-64-4 |
---|---|
Molecular Formula |
C11H22N2O3S |
Molecular Weight |
262.4 |
Purity |
95 |
Origin of Product |
United States |
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